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Key Molecular Targets of Sitravatinib

Sitravatinib is a spectrum-selective tyrosine kinase inhibitor. Its potent inhibitory activity is directed against
a closely related spectrum of receptor tyrosine kinases (RTKs) implicated in oncogenesis and immune

suppression [1] [2] [3].

) Key Specific ) )
Target Family Primary Role in Cancer
Targets
TAM Family TYROS3, AXL, Mediate immune suppression; associated with resistance to
MERTK therapy [4] [3].
Split Kinase VEGFR2, PDGFR, Drive tumor angiogenesis and growth [1] [2].
Family KIT
Other Key RTKs MET, RET Promote tumor cell proliferation, survival, and metastasis [1]

2.

Preclinical Efficacy and Mechanisms of Action

Direct Antitumor and Antimetastatic Effects
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Sitravatinib has shown direct anti-proliferative effects against solid tumor cells in vitro and potent anti-
tumor activity in xenograft models of lung cancer and sarcoma [1]. A key study demonstrated that
sitravatinib's efficacy is enhanced in models with acquired resistance to antiangiogenic TKIs like

sunitinib and axitinib [5].

e Transcriptomic Analysis: Resistant cancer cell lines (mouse and human) showed upregulation of
multiple sitravatinib targets, including MET, AXL, and Eph family members [5].

¢ In Vivo Suppression: Treatment with sitravatinib resulted in enhanced inhibition of both primary
tumor growth and metastasis after primary tumor removal in these resistant models [5].

Modulation of the Tumor Microenvironment (TME)

Sitravatinib can shift the immune context of the TME from immunosuppressive to immunostimulatory,

which is crucial for overcoming resistance to immune checkpoint blockade (ICB) [3].
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Figure: Sitravatinib reprograms the tumor immune microenvironment to overcome immunotherapy

resistance.
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¢ Reprogramming of Myeloid Cells: Sitravatinib potently inhibits the polarization of bone marrow-
derived macrophages into an immunosuppressive (M2-like) phenotype. This effect is critically
dependent on its inhibition of MERTK [3].

¢ Synergy with Inmune Checkpoint Blockade: In syngeneic mouse models (e.g., KLN205, CT1B-
Ab5), the combination of sitravatinib with anti-PD-1 therapy demonstrated significantly greater
antitumor efficacy than either agent alone, converting immunologically "cold" tumors into "hot" tumors

[3].

Key Experimental Models and Protocols

In Vitro Protocols

¢ Cell Lines: Studies utilized a range of human and mouse cell lines, including human breast
carcinoma LM2-4, mouse kidney carcinoma RENCA, and mouse mammary carcinoma 4T1 [5].

¢ Macrophage Polarization Assay: Primary bone marrow-derived macrophages (BMDMs) were
stimulated with IL-4 or LPS in the presence of tumor cell-conditioned media. Treatment with
sitravatinib (12.5 to 800 nM) dose-dependently inhibited the expression of immunosuppressive
markers (Argl, Ym-1, Fizz1) without affecting immunostimulatory markers [3].

In Vivo Protocols

e Orthotopic and Metastasis Models: Cells were implanted orthotopically; primary tumors were often
surgically removed to study effects on metastatic disease [5].

e Dosing: Mice typically received sitravatinib at 20 mgl/kg/day by oral gavage suspended in a
vehicle of PEG300 (40% v/v) and 0.1N HCI in normal saline (60% v/v) [5].

¢ Treatment Efficacy Assessment: Tumor growth was monitored, and metastasis was quantified
using bioluminescence imaging for luciferase-expressing cells [5].

Translation to Clinical Trials

Preclinical findings have directly informed the design of multiple clinical trials, validating the mechanisms

of action in patients.
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Trial
Clinical Setting Key Findings & Correlation to Preclinical Data
Phase
ccRCC post- Phase ORR of 35.7% with sitravatinib+nivolumab. Correlative studies
antiangiogenic /11 showed reduced immune-suppressive myeloid cells in TME.
therapy [4]
First-line ccRCC [6] Phase |  Triplet therapy (sitravatinib+nivolumab+ipilimumab) showed ORR
of 45.5%. Single-cell RNA-seq linked EMT in tumor cells to
resistance.

ICB-refractory setting  Phase Modest clinical benefit, highlighting similarity to other TKIs
[7] Il (cabozantinib) and limited efficacy in TKI-pretreated patients.

Conclusion for Research and Development

The consolidated preclinical data positions sitravatinib as a promising therapeutic agent with two primary
mechanisms: direct antitumor/antimetastatic activity and reversal of tumor microenvironment

immunosuppression.

For researchers, the most promising development paths appear to be:

e Combination with Immunotherapy: Leveraging its ability to modulate the TME and overcome ICB
resistance.

¢ Sequencing after Antiangiogenic Therapy: Exploiting its enhanced efficacy in settings of TKI
resistance, potentially due to upregulated targets like MET and AXL.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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